BenchChemオンラインストアへようこそ!

Clopipazan

Antipsychotic Extrapyramidal Symptoms Primate Model

Clopipazan (SKF‑69634) is an antipsychotic that uniquely targets the clozapine‑like ‘core’ fraction of GABAA receptors, confirmed via [35S]TBPS binding and non‑additivity with clozapine. In squirrel monkey models it reliably induces benztropine‑reversible acute dyskinesia, providing a validated positive control for EPS liability screening that generic D2 antagonists cannot replicate. Use it to benchmark novel antipsychotics in Sidman avoidance tasks, pharmaco‑EEG studies, and GABAA subtype differentiation. Procure as a high‑purity (>98%) reference standard to ensure reproducible, publication‑grade data.

Molecular Formula C19H18ClNO
Molecular Weight 311.8 g/mol
CAS No. 60085-78-1
Cat. No. B1619028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClopipazan
CAS60085-78-1
Molecular FormulaC19H18ClNO
Molecular Weight311.8 g/mol
Structural Identifiers
SMILESCN1CCC(=C2C3=CC=CC=C3OC4=C2C=C(C=C4)Cl)CC1
InChIInChI=1S/C19H18ClNO/c1-21-10-8-13(9-11-21)19-15-4-2-3-5-17(15)22-18-7-6-14(20)12-16(18)19/h2-7,12H,8-11H2,1H3
InChIKeyQUXRAOQDUJFWIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clopipazan (CAS 60085-78-1): A Selective GABAA 'Core' Modulator Antipsychotic for Differentiated CNS Research


Clopipazan (SKF-69634) is a small-molecule antipsychotic agent structurally related to thioxanthenes [1]. Its primary documented mechanism involves modulation of the GABAA receptor, where it selectively blocks a specific 'core' fraction of these receptors [2]. This pharmacological fingerprint, established via [35S]TBPS binding assays in rat forebrain membranes, places it within a unique subgroup of antipsychotics that share a common GABAA receptor blockade profile with clozapine, distinguishing it from classic dopaminergic antagonists [2].

Why In-Class Substitution of Clopipazan Fails: Quantifying Pharmacological Divergence in EPS Liability and Receptor Selectivity


Within the class of antipsychotics, substituting Clopipazan with a generic analog or a more potent D2 antagonist is not scientifically valid due to its distinct neurochemical and behavioral profile. In comparative primate studies, Clopipazan induces an acute dyskinetic syndrome and its behavioral effects are reversed by the anticholinergic benztropine—a profile identical to the typical antipsychotic haloperidol, not the 'clozapine-like' atypical comparator RMI 81582 [1]. Conversely, its GABAA receptor binding profile in vitro demonstrates non-additivity with clozapine, confirming a shared, selective mechanism of action at a specific 'core' receptor subset [2]. These divergent outcomes—typical-like EPS predictors in vivo yet atypical-like receptor targeting in vitro—create a unique experimental model that generic alternatives cannot replicate.

Clopipazan Quantitative Evidence Guide: Comparative In Vivo EPS Liability and In Vitro Receptor Selectivity


Clopipazan vs. RMI 81582: Divergent Extrapyramidal Side Effect (EPS) Liability Profiles in Squirrel Monkey Dyskinesia Model

In a direct head-to-head comparison using a squirrel monkey model of neuroleptic-induced acute dyskinesia (a predictor of clinical EPS), Clopipazan, like the typical antipsychotic haloperidol, induced dyskinesias [1]. In stark contrast, the comparator RMI 81582 did not cause dyskinesias at any dose tested [1]. This demonstrates a clear, quantifiable differentiation in EPS liability between two novel antipsychotics evaluated concurrently.

Antipsychotic Extrapyramidal Symptoms Primate Model Dyskinesia

Clopipazan vs. Haloperidol: Behavioral EPS Profile and Benztropine Reversal in Sidman Avoidance Model

Clopipazan's behavioral effects in the Sidman avoidance paradigm in squirrel monkeys are directly comparable to the typical antipsychotic haloperidol. Both drugs induced inhibition of avoidance behavior, and critically, this effect for both compounds was reversed by the anticholinergic agent benztropine [1]. This finding, from the same study, provides further quantitative (qualitative observation of reversal) evidence aligning Clopipazan's EPS liability profile with a known typical agent.

Antipsychotic Behavioral Pharmacology Avoidance Behavior EPS Reversal

Clopipazan vs. Chlorprothixene and other Thioxanthenes: Membership in a Defined GABAA 'Core' Fraction Blocker Subgroup

In a class-level inference study using [35S]TBPS binding in rat forebrain membranes, Clopipazan was identified as part of a group of 14 compounds that were statistically non-additive with 10 μM Clozapine [1]. This group, which also includes the thioxanthene Chlorprothixene, suggests that Clopipazan selectively blocks the same 'core' population of GABAA receptors as clozapine. The study defined clozapine's 'core' fraction reversal of 1 μM GABA as 25 ± 4.0% (n=23) [1].

GABAA Receptor Receptor Binding Antipsychotic Selectivity Neurochemistry

Clopipazan Human Pharmaco-EEG Effects at Low Dose (10 mg): Differentiated from Weak Neuroleptic Potency in Clinical Trial

A cross-study comparable observation from early phase 2 clinical trials reveals a unique clinical pharmacodynamics profile. Quantitative pharmaco-EEG analyses showed systematic effects of Clopipazan on human brain function at a low oral dose of 10 mg [1]. However, in the same studies on chronic schizophrenic patients, the drug was noted to have a slow onset of action and weak neuroleptic potency [1]. This combination—robust EEG modulation at 10 mg alongside weak clinical neuroleptic effect—differentiates it from high-potency typical antipsychotics which generally exhibit strong clinical efficacy at similarly low EEG-active doses.

Clinical Trial Pharmaco-EEG Schizophrenia Human Brain Function

Best Research & Industrial Application Scenarios for Clopipazan (CAS 60085-78-1)


Primate Model Development for Extrapyramidal Side Effects (EPS)

Procure Clopipazan as a validated positive control compound for inducing acute dyskinetic syndromes in squirrel monkey models of EPS [1]. Its profile, which includes benztropine-reversible avoidance inhibition and clear dyskinesia induction, provides a benchmark against which novel antipsychotics can be evaluated for EPS liability, in contrast to EPS-sparing comparators like RMI 81582 [1].

GABAA Receptor Pharmacology and 'Core' Fraction Research

Utilize Clopipazan in [35S]TBPS binding assays and other in vitro systems to selectively probe the clozapine-like 'core' fraction of GABAA receptors [2]. Its membership in the non-additive group of antipsychotics makes it a key reagent for differentiating receptor subtypes and studying the downstream signaling consequences of selective 'core' receptor blockade [2].

Behavioral Pharmacology Studies on Avoidance and Anticholinergic Interactions

Deploy Clopipazan in Sidman avoidance tasks to explore the neuropharmacological basis of antipsychotic-induced behavioral inhibition and its reversal by anticholinergic agents like benztropine [1]. This is a classic paradigm for distinguishing typical vs. atypical antipsychotic profiles, where Clopipazan acts as a typical-like comparator [1].

Human Pharmaco-EEG Research on Antipsychotic-Antidepressant Dissociation

Employ Clopipazan in clinical research settings (where approved) as a tool to dissociate brain electrical activity (pharmaco-EEG) from clinical neuroleptic potency [1]. Its ability to induce systematic EEG changes at a low 10 mg dose, while exhibiting weak clinical antipsychotic effects in chronic schizophrenia, provides a unique model for investigating the neural correlates of therapeutic response [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clopipazan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.